

# AZD6918 versus entrectinib in Trk-fusion cancers

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Compound of Interest		
Compound Name:	AZD6918	
Cat. No.:	B1666230	Get Quote

A comparative analysis of **AZD6918** and entrectinib for the treatment of Tropomyosin receptor kinase (Trk) fusion-positive cancers reveals a significant disparity in their developmental stages and the availability of clinical data. Entrectinib is an established, FDA-approved therapeutic with a well-documented efficacy and safety profile in this patient population. In contrast, **AZD6918** is a preclinical candidate with limited publicly available information, primarily from neuroblastoma models.

This guide provides a comprehensive overview of entrectinib, leveraging extensive clinical trial data, and presents the currently available preclinical information for **AZD6918** to offer a comparative perspective for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

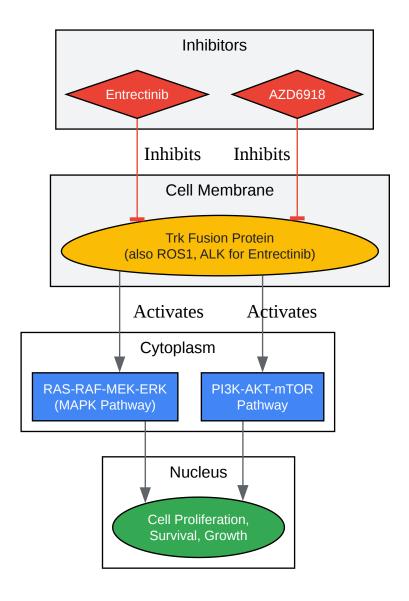
Both **AZD6918** and entrectinib are inhibitors of Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes. In Trk-fusion cancers, an NTRK gene fuses with an unrelated gene, leading to the production of an altered Trk fusion protein.[1] This fusion protein is constitutively active, driving uncontrolled cell growth and tumor formation.[1] By inhibiting the kinase activity of these Trk fusion proteins, both drugs aim to block downstream signaling pathways, thereby suppressing tumor growth and inducing cancer cell death.[2][3]

Entrectinib is a multi-targeted tyrosine kinase inhibitor that, in addition to the Trk family, also targets ROS1 and ALK fusion proteins.[4][5] It functions as an ATP competitor to inhibit TrkA, TrkB, and TrkC, as well as ROS1 and ALK.[2][4] This inhibition blocks downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell



proliferation and survival.[2] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases.[2][6]

**AZD6918** is described as an orally available and selective Trk tyrosine kinase inhibitor.[3][7] Its mechanism involves binding to Trk, which prevents neurotrophin-Trk interaction and subsequent activation. This action is expected to lead to cell cycle arrest and apoptosis in tumor cells expressing Trk.[3] Preclinical studies have shown that **AZD6918** can induce cell death on its own and can also increase the sensitivity of neuroblastoma cells to chemotherapy. [8][9]



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**Caption:** Simplified signaling pathway of Trk-fusion proteins and inhibition by Entrectinib and **AZD6918**.

# Efficacy in Trk-Fusion Cancers Entrectinib: Clinical Data

The efficacy of entrectinib in patients with NTRK fusion-positive solid tumors has been established through an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10] These trials enrolled patients with a variety of tumor types harboring NTRK fusions.

Efficacy Endpoint	Integrated Analysis Result (Efficacy-Evaluable Population)	Reference
Objective Response Rate (ORR)	61.3% (n=92/150)	[11]
Complete Response (CR)	16.7% (25 of 150 patients)	[11]
Median Duration of Response (DoR)	20.0 months	[11]
Median Progression-Free Survival (PFS)	13.8 months	[11]
Median Overall Survival (OS)	37.1 months	[11]
Intracranial ORR (in patients with measurable CNS metastases)	69.2% (n=9/13)	[11]
Median Intracranial DoR	17.2 months	[11]

Data from an updated integrated analysis with a median follow-up of 30.6 months.[11]

Responses to entrectinib were observed across a wide range of cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, mammary analogue secretory carcinoma (MASC), melanoma, and renal cell carcinoma.[12] The drug has demonstrated durable and clinically meaningful responses, including in patients with baseline CNS metastases.[6][11]



## **AZD6918: Preclinical Data**

To date, there is no publicly available clinical data for **AZD6918** in Trk-fusion cancers. The available information is from a preclinical study in neuroblastoma, which often expresses TrkB. In this study, **AZD6918** was shown to induce cell death as a single agent in TrkB-expressing neuroblastoma cells.[8][9] When combined with the chemotherapy agent etoposide, **AZD6918** demonstrated a significantly stronger anti-tumor effect and survival advantage in mouse xenograft models compared to either agent alone.[8][9] While these findings are promising, they are in a different context than Trk-fusion driven cancers and require further investigation.

## Safety and Tolerability Entrectinib

Entrectinib has a manageable safety profile. In the integrated safety population (N=235), the most common treatment-related adverse events (TRAEs) were Grade 1 or 2.[11]

Adverse Event (Any Grade)	Percentage of Patients	Reference
Dysgeusia (altered taste)	36.6%	[11]
Diarrhea	29.8%	[11]
Weight Increase	28.5%	[11]
Constipation	27.9%	[13]
Fatigue	27.9%	[13]
Peripheral Edema	23.5%	[13]
Dizziness	23.5%	[13]

The most common Grade 3 or 4 TRAEs included increased weight and anemia.[6] TRAEs led to dose interruptions, reductions, and discontinuations in 32.8%, 24.3%, and 7.2% of patients, respectively.[11] No treatment-related deaths were reported in the pivotal trials.[6]

### **AZD6918**



As **AZD6918** has not yet been extensively studied in humans, there is no clinical safety data available.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used in the evaluation of Trk inhibitors.

## **Kinase Inhibition Assay**

This assay is used to determine the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a drug (e.g., entrectinib, **AZD6918**) against Trk kinases.

#### Methodology:

- · Recombinant TrkA, TrkB, or TrkC kinase is incubated with a specific substrate and ATP.
- The drug, at varying concentrations, is added to the reaction mixture.
- The kinase reaction is allowed to proceed for a set period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
- The percentage of kinase inhibition is calculated for each drug concentration.
- The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Note: Entrectinib has demonstrated IC50 values of 1.7 nM for TrkA and 0.2 nM for ROS1.[5]

## **Cell Viability Assay**

This assay measures the effect of a drug on the proliferation and survival of cancer cells.

Objective: To assess the anti-proliferative effect of a drug on Trk-fusion positive cancer cell lines.

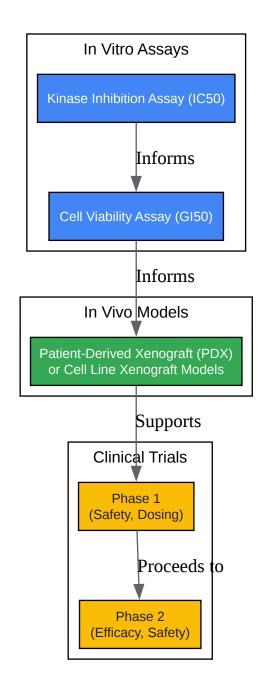


#### Methodology:

- Trk-fusion positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with the drug at a range of concentrations for a specified period (e.g., 72 hours).
- A reagent such as CellTiter-Glo® (Promega) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- The results are expressed as a percentage of the viability of untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Note: In preclinical studies, entrectinib has been shown to block cell proliferation and induce apoptosis in cell lines with NTRK gene rearrangements.[14]





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## References



- 1. bayer.com [bayer.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib in Advanced or Metastatic NTRK Fusion—Positive Solid Tumors The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers ecancer [ecancer.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
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